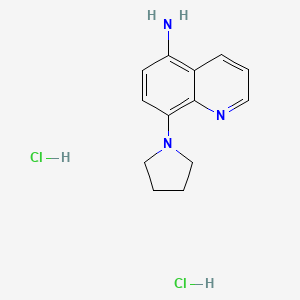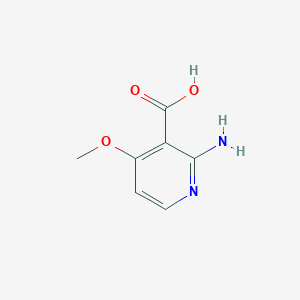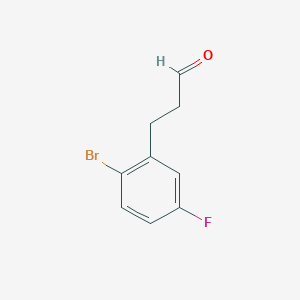
(6-Bromo-2-fluoropyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-Bromo-2-fluoropyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 910649-58-0. It has a molecular weight of 219.81 and its linear formula is C5H4BBrFNO2 .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” can be achieved through several methods. One of the most common methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” is represented by the linear formula C5H4BBrFNO2 . The compound contains boron, bromine, fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.Chemical Reactions Analysis
“(6-Bromo-2-fluoropyridin-3-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions . It can also be used as a precursor to biologically active molecules .Physical And Chemical Properties Analysis
“(6-Bromo-2-fluoropyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of (6-Bromo-2-fluoropyridin-3-yl)boronic acid, also known as 6-Bromo-2-fluoropyridine-3-boronic acid, focusing on its unique applications:
Suzuki-Miyaura Coupling Reactions
This compound is involved in Suzuki-Miyaura coupling reactions , which are widely used in the synthesis of various organic compounds. These reactions are known for their mild and functional group tolerant conditions, making them suitable for creating complex molecules .
Precursor to Biologically Active Molecules
It serves as a precursor to biologically active molecules, including heteroaryl benzylureas which exhibit inhibitory activity against glycogen synthase kinase 3, a protein kinase involved in various cellular processes .
Heterocyclization with α-Oxocarboxylic Acids
The compound is used in heterocyclization with α-oxocarboxylic acids, a process important for the synthesis of heterocyclic compounds that are prevalent in many pharmaceuticals .
Organic Electronics
Molecular Recognition
The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems. This compound could potentially be used in such applications due to its boronic acid group.
Synthesis of Herbicides and Insecticides
Boronic acids have been used as starting materials for the synthesis of some herbicides and insecticides, suggesting that this compound may also find use in these areas .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the boronic acid or its derivative interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction can be used to create a variety of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized.
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.
Result of Action
As a potential reagent in the suzuki-miyaura coupling reaction, it can contribute to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Safety and Hazards
Orientations Futures
The future directions of research involving “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” could include its use in the synthesis of more complex organic compounds. Its potential in Suzuki-Miyaura coupling reactions and as a precursor to biologically active molecules suggests that it could be useful in pharmaceutical research and development .
Propriétés
IUPAC Name |
(6-bromo-2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGZMJMNGRGYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680553 | |
| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910649-58-0 | |
| Record name | B-(6-Bromo-2-fluoro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910649-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




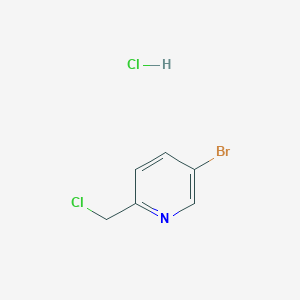
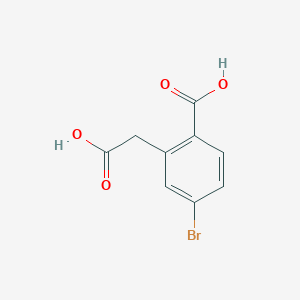



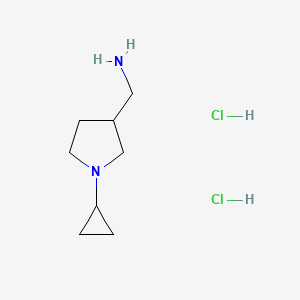

![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)

